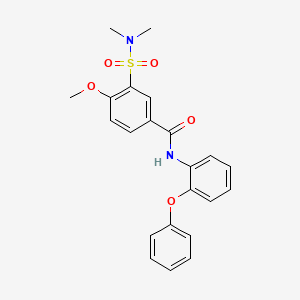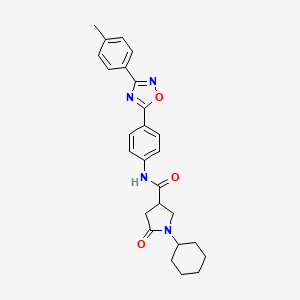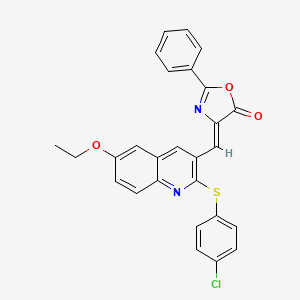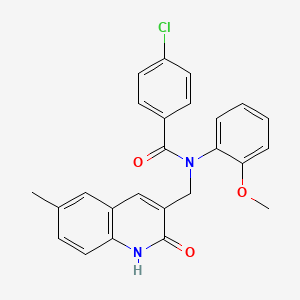
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also some limitations to the use of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in cancer treatment. Another area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide against different types of microorganisms and to evaluate its safety and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify potential molecular targets for the compound.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the addition of butanoyl chloride. The reaction yields a white crystalline powder with a melting point of 132-134°C.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)20-22-19(26-23-20)12-6-11-18(24)21-16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDNJJAUVSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


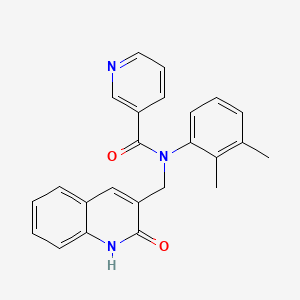
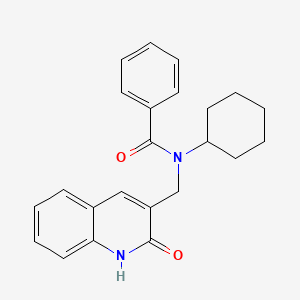
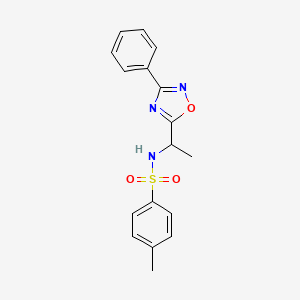
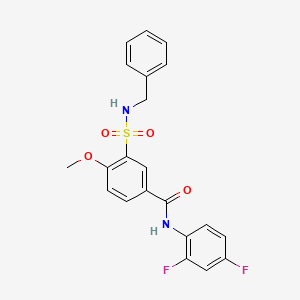
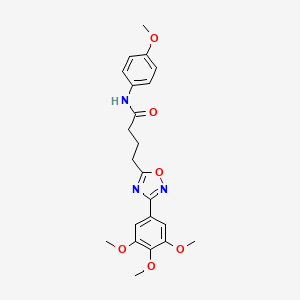
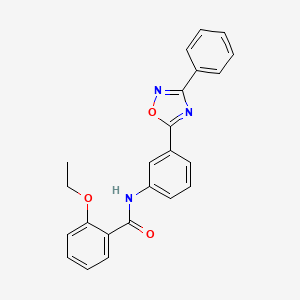

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
